molecular formula C13H10N6O4S B2989069 N-(3-nitrophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 877630-03-0

N-(3-nitrophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No. B2989069
CAS RN: 877630-03-0
M. Wt: 346.32
InChI Key: LCSPTNNPKHKQDR-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C13H10N6O4S and its molecular weight is 346.32. The purity is usually 95%.
BenchChem offers high-quality N-(3-nitrophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-nitrophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research demonstrates that compounds structurally related to N-(3-nitrophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide show significant antimicrobial properties. For instance, Bondock et al. (2008) synthesized new heterocycles incorporating antipyrine moiety, showing promising results as antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).

Antitumor Properties

Several studies highlight the antitumor potential of derivatives of N-(3-nitrophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide. Masaret (2021) reported the synthesis of pyrimidine derivatives showing significant antitumor activity against various human tumor cell lines (Masaret, 2021). Additionally, Abdellatif et al. (2014) synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives, some of which displayed notable antitumor activity (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Antioxidant Activity

El‐Mekabaty (2015) utilized a similar compound as a key intermediate for synthesizing various heterocycles, and some of these derivatives showed antioxidant activity comparable to ascorbic acid (El‐Mekabaty, 2015).

Coordination Complexes and Supramolecular Architecture

Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and explored their coordination complexes, revealing significant antioxidant activity and interesting supramolecular architectures through hydrogen bonding interactions (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).

Synthesis of Novel Derivatives

Research has also focused on the synthesis of novel derivatives of N-(3-nitrophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide for various applications. For example, Salian, Narayana, and Sarojini (2017) conducted a study involving the synthesis and spectroscopic characterization of related compounds (Salian, Narayana, & Sarojini, 2017).

Mechanism of Action

Target of Action

The primary targets of this compound are the mTOR kinase and PI3 kinase . These kinases play a crucial role in cell growth, proliferation, and survival. By inhibiting these kinases, the compound can effectively regulate these cellular processes.

Mode of Action

The compound interacts with its targets by binding to the active sites of the mTOR and PI3 kinases . This binding inhibits the activity of these kinases, leading to a decrease in cell growth and proliferation.

Biochemical Pathways

The inhibition of mTOR and PI3 kinases affects several biochemical pathways. Most notably, it impacts the PI3K/AKT/mTOR pathway , which is involved in cell cycle progression and survival . The inhibition of this pathway can lead to cell cycle arrest and apoptosis.

Result of Action

The molecular and cellular effects of the compound’s action include a decrease in cell growth and proliferation due to the inhibition of mTOR and PI3 kinases . This can lead to cell cycle arrest and apoptosis, effectively controlling the growth of cells.

properties

IUPAC Name

N-(3-nitrophenyl)-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N6O4S/c20-10(15-7-2-1-3-8(4-7)19(22)23)6-24-13-16-11-9(5-14-18-11)12(21)17-13/h1-5H,6H2,(H,15,20)(H2,14,16,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSPTNNPKHKQDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-nitrophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

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